![molecular formula C21H20N2OS B2986008 N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenylbenzamide CAS No. 313364-37-3](/img/structure/B2986008.png)
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenylbenzamide
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Overview
Description
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenylbenzamide, also known as BTA-EG6, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. BTA-EG6 is a small molecule that exhibits unique chemical and physical properties, making it an attractive candidate for various research studies.
Scientific Research Applications
Antitumor Properties
Benzothiazole derivatives have been extensively studied for their antitumor properties. The fluorinated 2-(4-aminophenyl)benzothiazoles, for instance, display potent cytotoxic activity against certain human breast cancer cell lines, highlighting their potential as antitumor agents. These compounds undergo specific metabolic transformations, leading to their antitumor activity, which involves cytochrome P450 CYP1A1 induction, crucial for their specificity against tumor cells (Hutchinson et al., 2001). Additionally, certain benzothiazoles have been found to generate DNA adducts in sensitive tumor cells both in vitro and in vivo, further supporting their therapeutic potential in cancer treatment (Leong et al., 2003).
Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives is another area of significant interest. Some compounds, particularly those with fluorobenzamide groups, show promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This activity is attributed to the structural features of these compounds, including the presence of a fluorine atom at a specific position, enhancing their antimicrobial efficacy (Desai et al., 2013).
Design and Synthesis for Specific Receptors
The design and synthesis of novel compounds for targeting specific receptors is another critical application. For example, some benzothiazole derivatives are investigated for their ability to inhibit kinesin spindle protein (KSP), demonstrating potential as anticancer agents through the induction of cellular death by disrupting mitotic processes (Theoclitou et al., 2011).
Development of Prodrugs
The development of prodrugs from benzothiazole derivatives for improved drug delivery and efficacy is also noteworthy. Water-soluble L-lysyl- and L-alanyl-amide prodrugs of antitumor 2-(4-aminophenyl)benzothiazoles have been synthesized to address bioavailability and formulation issues, demonstrating the versatility of these compounds in drug development (Hutchinson et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit kinases such as casein kinase 2 (ck2) and glycogen synthase kinase-3beta (gsk3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
It is suggested that the presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .
Biochemical Pathways
Similar compounds have been reported to inhibit the phosphorylation of pten, thereby preventing its deactivation .
Result of Action
Similar compounds have shown to inhibit the phosphorylation of pten, thereby preventing its deactivation .
properties
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-14-7-12-18-19(13-14)25-21(22-18)23-20(24)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-6,8-11,14H,7,12-13H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKIQWGYMLOZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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